molecular formula C21H24N4O B4603808 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methylphenyl)urea

Cat. No.: B4603808
M. Wt: 348.4 g/mol
InChI Key: ILTYMYJDLPDONA-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the desired functional groups

    Urea Formation: The final step involves the reaction of the substituted pyrazole with an isocyanate, such as 4-methylphenyl isocyanate, to form the urea derivative.

Industrial Production Methods

Industrial production of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea can be compared with other similar compounds, such as:

    N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-chlorophenyl)urea: Similar structure but with a chlorine substituent instead of a methyl group.

    N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a methyl group.

The uniqueness of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)urea lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-14-8-10-19(11-9-14)22-21(26)23-20-16(3)24-25(17(20)4)13-18-7-5-6-15(2)12-18/h5-12H,13H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTYMYJDLPDONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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